ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H16FNO5 and its molecular weight is 381.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Catalysis Research has developed various synthetic methodologies for creating chromene derivatives, including the compound of interest. For instance, an efficient and eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide through a one-pot three-component condensation has been reported. This method employs polystyrene-supported p-toluenesulfonic acid (PS-PTSA) as a catalyst, offering advantages like shorter reaction times, excellent yields, and a greener approach to synthesis (Jadhav et al., 2018).
Antimicrobial Activity The synthesized derivatives of chromenes have been evaluated for their antimicrobial properties. A study described the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives, showcasing their in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the potential of chromene derivatives, including the compound , in developing new antimicrobial agents (Ghashang et al., 2013).
Corrosion Inhibition Beyond biological activities, chromene derivatives have been explored for their applications in materials science, such as corrosion inhibition. A study on pyran derivatives, similar in structure to the compound of interest, demonstrated their efficacy in mitigating acid corrosion, suggesting potential industrial applications in protecting metals against corrosion (Saranya et al., 2020).
Cancer Research Additionally, chromene derivatives have been studied for their potential in cancer therapy. A particular study on the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated their ability to mitigate drug resistance and enhance the efficacy of cancer therapies in leukemia cells, underscoring the therapeutic potential of such compounds (Das et al., 2009).
Mechanism of Action
Target of Action
Compounds like “ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of Action
The compound may interact with its target by binding to a specific site on the protein or enzyme. This binding can either activate or inhibit the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is critical for a specific metabolic pathway, leading to decreased production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a critical enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites and a shortage of others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more effective at specific pH levels or temperatures .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors . This suggests that ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO5/c1-2-26-20(24)17-15(11-7-3-5-9-13(11)22)16-18(28-19(17)23)12-8-4-6-10-14(12)27-21(16)25/h3-10,15H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFSFNROYSFTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)OC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.